
5-Chloromethyl-2-trityl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2-trityl-2H-tetrazole is a chemical compound with the molecular formula C21H17ClN4 and a molecular weight of 360.84 g/mol . It is a tetrazole derivative, characterized by the presence of a chloromethyl group and a trityl group attached to the tetrazole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2-trityl-2H-tetrazole typically involves the reaction of trityl chloride with 5-chloromethyl-2H-tetrazole under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloromethyl-2-trityl-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the trityl group can lead to the formation of simpler tetrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tetrazole derivatives with amine functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2-trityl-2H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloromethyl-2-trityl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors. The trityl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-trityl-2H-tetrazole: Similar structure but with a methyl group instead of a chloromethyl group.
5-Phenyl-2-trityl-2H-tetrazole: Contains a phenyl group in place of the chloromethyl group.
5-Benzyl-2-trityl-2H-tetrazole: Features a benzyl group instead of a chloromethyl group.
Uniqueness
5-Chloromethyl-2-trityl-2H-tetrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where the chloromethyl group is required for further functionalization or interaction with biological targets .
Biologische Aktivität
5-Chloromethyl-2-trityl-2H-tetrazole (CMTT) is a synthetic organic compound belonging to the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The molecular formula of CMTT is C21H17ClN4, with a molecular weight of approximately 360.84 g/mol .
CMTT's biological activity is largely attributed to its ability to interact with various biological targets, particularly enzymes. Notably, tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can enhance the pharmacokinetic properties of therapeutic agents, making CMTT significant for drug design .
Biological Activities
Research indicates that tetrazole derivatives, including CMTT, exhibit a range of biological activities:
- Antimicrobial Activity : CMTT has shown potential antifungal properties against pathogens such as Candida albicans and Aspergillus niger. This suggests its utility in developing new antifungal agents .
- Antitumor Activity : Similar compounds have demonstrated micromolar activity against various cancer cell lines, indicating that CMTT may possess anticancer properties .
- Enzyme Inhibition : The compound's interaction with specific enzymes can lead to significant biological effects, including modulation of metabolic pathways .
Study 1: Antifungal Activity
In a study assessing the antifungal potential of various tetrazole derivatives, CMTT was evaluated for its efficacy against Candida albicans. The results indicated that CMTT exhibited significant antifungal activity, comparable to established antifungal agents. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity .
Study 2: Antitumor Properties
Research exploring the antitumor effects of tetrazole derivatives found that compounds similar to CMTT displayed cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Data Table: Summary of Biological Activities
The synthesis of this compound typically involves several key methods. One common approach is the cyclization of chloromethyl cyanide with sodium azide under reflux conditions, leading to the formation of the tetrazole ring. This reaction is often optimized using catalysts to enhance yield and efficiency .
Chemical Reactions
CMTT undergoes various chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles, allowing for the formation of diverse derivatives.
- Oxidation and Reduction : The compound is stable under oxidative conditions, making it suitable for further chemical modifications.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-trityltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAMXQYKCRSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.